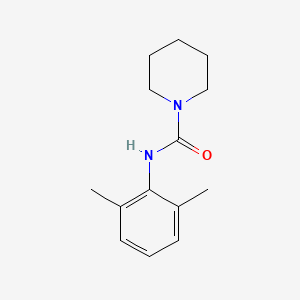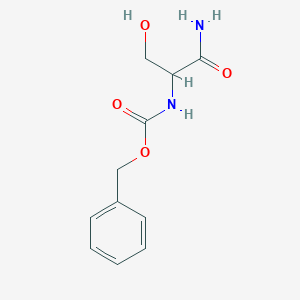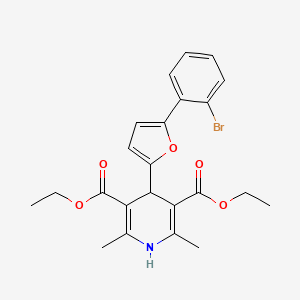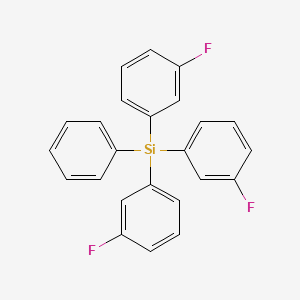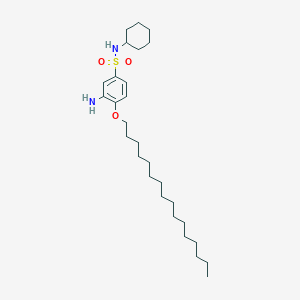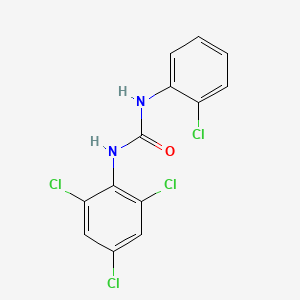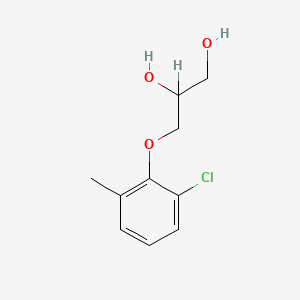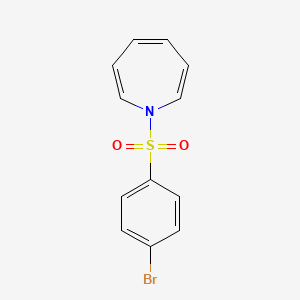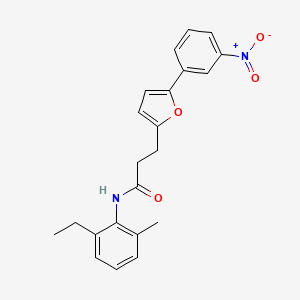
Phenyl 4-pyridylmethyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-pyridylmethyl sulfone is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.291 g/mol . This compound is characterized by the presence of a phenyl group attached to a 4-pyridylmethyl sulfone moiety. It is a versatile intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-pyridylmethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Another method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-pyridylmethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
Phenyl 4-pyridylmethyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 4-pyridylmethyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical reactions . In biological systems, the compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the inactivation of the enzyme .
Comparison with Similar Compounds
Phenyl sulfonylacetophenone: Used in the synthesis of heterocyclic compounds.
Vinyl sulfones: Known for their reactivity with thiols and use in medicinal chemistry.
4-ethylphenyl phenyl sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness: Phenyl 4-pyridylmethyl sulfone is unique due to its specific structural features, which combine a phenyl group with a pyridylmethyl sulfone moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
1620-52-6 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)pyridine |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-9H,10H2 |
InChI Key |
ICAWSHPNBFDPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


